N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2.ClH/c1-3-19-5-10-22-23(17-19)33-25(26-22)28(12-4-11-27-13-15-31-16-14-27)24(29)18-32-21-8-6-20(30-2)7-9-21;/h5-10,17H,3-4,11-16,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPVLURHRLAQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CSC4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a benzothiazole moiety and a morpholinopropyl group, which are known to enhance biological activity. Its molecular formula is with a molecular weight of approximately 365.5 g/mol. The presence of the methoxy and thio groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 922627-60-9 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, in vitro assays conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited moderate activity against certain leukemia cell lines at a concentration of 10 µM. The results indicated selective cytotoxicity, with some cell lines showing significant sensitivity.
Table 2: Anticancer Activity Screening Results
| Cell Line Type | Sensitivity (10 µM) |
|---|---|
| Leukemia | Moderate |
| Melanoma | Low |
| Lung | Low |
| Breast | Low |
The proposed mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. The compound may interfere with signaling pathways critical for tumor growth and survival, although further mechanistic studies are needed to elucidate these pathways fully.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Similar benzothiazole derivatives have shown potential as COX enzyme inhibitors, which play a crucial role in inflammation and pain signaling pathways.
Case Studies
- Study on MERS-CoV Inhibition : A related benzothiazole derivative demonstrated significant inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV), suggesting that modifications to the benzothiazole structure can enhance antiviral properties. The study reported IC50 values as low as 0.09 μM for certain derivatives, indicating strong potential for further development in antiviral therapies .
- Antioxidant Activity : Research has highlighted the antioxidant capabilities of thiazole derivatives, including this compound. These properties are beneficial in reducing oxidative stress in various biological systems, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Compounds with a benzothiazole moiety have been reported to exhibit significant antimicrobial activity. N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride may also demonstrate similar properties, as benzothiazoles are known for their efficacy against various bacterial strains .
Anticancer Activity : The structural features of this compound suggest potential anticancer properties. Benzothiazole derivatives have been shown to inhibit cancer cell proliferation in vitro and in vivo, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects : Some studies indicate that benzothiazole compounds can modulate inflammatory pathways, suggesting that this compound might possess anti-inflammatory effects. This could be beneficial in treating chronic inflammatory diseases .
Potential Applications
Case Studies
Recent research has focused on synthesizing related benzothiazole derivatives and evaluating their biological activities:
- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the benzothiazole structure enhanced efficacy, providing insights into how similar modifications could be applied to this compound for improved therapeutic outcomes .
- Investigation of Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of various benzothiazole compounds, revealing that specific substitutions could lead to significant reductions in inflammatory markers in vitro. This suggests that further exploration of this compound could yield promising results in inflammatory disease models .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Similar Compounds
Core Structure Variations
- Benzothiazole vs. Thiazolidinone/Thiadiazole: The target compound and 6d share a benzothiazole core, critical for kinase inhibition (e.g., VEGFR-2). In contrast, thiazolidinone derivatives (e.g., 9 ) exhibit a fused thioxo-thiazolidinone system, which may favor interactions with redox-sensitive targets. Thiadiazole-containing analogues (e.g., 6d ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity.
Substituent Effects
- Electron-Withdrawing vs. The 6-ethyl group in the target compound provides moderate lipophilicity without excessive electron withdrawal, balancing bioavailability . Trifluoromethyl substituents (e.g., in EP3 348 550A1 derivatives ) improve resistance to oxidative metabolism.
Thioether vs. Sulfonyl/Sulfonamide Linkages :
Pharmacokinetic and Physicochemical Properties
- Salt Formulation : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogues like 6d or 9 .
- Melting Points: Thiazolidinone derivatives (e.g., 9, 10) exhibit higher melting points (147–207°C) , suggesting stronger crystal lattice interactions than benzothiazole acetamides.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting benzo[d]thiazole derivatives with morpholinopropylamine under reflux in aprotic solvents (e.g., DMF) with carbodiimide coupling agents .
- Thioether formation : Introducing the (4-methoxyphenyl)thio group via nucleophilic substitution, requiring controlled pH and temperature (40–60°C) to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Key optimization parameters: Solvent polarity, reaction time (monitored via TLC), and stoichiometric ratios of reactive intermediates.
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzothiazole and morpholine rings .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
- X-ray crystallography (if crystalline): Resolve 3D conformation and confirm stereoelectronic effects .
Q. How do the methoxy and morpholine groups influence this compound’s physicochemical properties?
- Methoxy group : Enhances solubility in polar solvents and modulates electronic effects on the arylthio moiety, impacting redox potential .
- Morpholine : Introduces basicity (pKa ~6.5) and improves membrane permeability via hydrogen bonding with biological targets . Table 1: Key properties inferred from analogous compounds:
| Property | Value (Analog-Based) | Method |
|---|---|---|
| LogP | 2.8–3.5 | Computational |
| Aqueous solubility | ~50 µM (pH 7.4) | Shake-flask |
| Melting point | 215–220°C | DSC |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
- Substituent variation : Compare analogs with halogen (Cl/F) or alkyl (ethyl/methyl) groups on the benzothiazole ring to assess potency shifts in kinase inhibition assays .
- Thioether vs. sulfone : Replace the (4-methoxyphenyl)thio group with sulfone to evaluate oxidative stability and target engagement .
- Data normalization : Use IC50 ratios (e.g., VEGFR-2 vs. BRAF kinase) to identify selectivity drivers .
Q. What experimental strategies mitigate spectral interference during characterization?
- Deuterated solvents : Use DMSO-d6 to resolve overlapping proton signals in crowded aromatic regions .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks in complex scaffolds (e.g., morpholine N-CH2 vs. acetamide protons) .
- Isotopic labeling : Introduce ¹⁵N or ¹³C in key positions (e.g., morpholine nitrogen) for mechanistic tracking .
Q. How can molecular docking elucidate the mechanism of action for this compound?
- Protein preparation : Use Glide XP (Schrödinger) to model hydrophobic enclosure and hydrogen-bond networks in kinase domains (e.g., VEGFR-2) .
- Binding pose validation : Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .
- Water displacement analysis : Identify conserved water molecules in the active site that influence ligand affinity .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between computational and experimental LogP values?
- Experimental validation : Perform shake-flask assays at pH 7.4 with octanol/water partitioning .
- Software calibration : Adjust atomic contribution parameters in tools like ACD/Labs or ChemAxon using structurally similar reference compounds .
Q. What protocols ensure reproducibility in biological assays for this compound?
- Cell line selection : Use HEK293 or MCF-7 cells with consistent passage numbers (<20) for cytotoxicity assays .
- Positive controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) to validate assay conditions .
- DMSO concentration : Limit to <0.1% to avoid solvent toxicity .
Key Challenges & Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
